molecular formula C24H17F3O4 B3916052 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B3916052
M. Wt: 426.4 g/mol
InChI Key: YCIGCYKIPSBURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is not yet fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in the pathogenesis of different diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high potency and selectivity. It has been found to exhibit therapeutic effects at low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical trials.

Scientific Research Applications

7-(benzyloxy)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant activities. It has also been investigated for its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(2-methoxyphenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3O4/c1-29-19-10-6-5-9-17(19)21-22(28)18-12-11-16(30-14-15-7-3-2-4-8-15)13-20(18)31-23(21)24(25,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIGCYKIPSBURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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